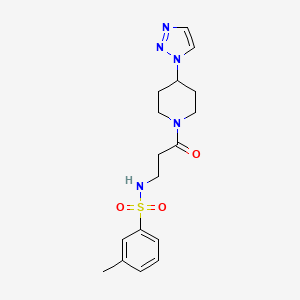

N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

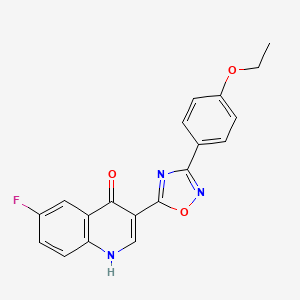

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,3-triazole, a piperidine, a propyl ketone, and a benzenesulfonamide. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms, with one of the nitrogens bearing a hydrogen atom . The piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms. The propyl ketone is a three-carbon chain with a carbonyl group (C=O) at the middle carbon. The benzenesulfonamide is a benzene ring attached to a sulfonamide group (SO2NH2).

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole could potentially contribute to thermal stability .Applications De Recherche Scientifique

Structural Investigations

Single-Crystal X-ray and Solid-State NMR Characterization

A study by Pawlak et al. (2021) focused on the structural investigation of a compound closely related to N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, specifically AND-1184 and its hydrochloride form. Through single-crystal X-ray and solid-state NMR characterization, the structures of these compounds were elucidated, highlighting the importance of such analyses in understanding the molecular and crystalline structures of potential pharmaceuticals (Pawlak, Szczesio, & Potrzebowski, 2021).

Synthesis and Characterization

Methylbenzenesulfonamide CCR5 Antagonists

Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide derivatives, including compounds with the piperidine and triazole moieties. These small molecular antagonists show potential in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

Quantum Chemical and Molecular Dynamic Simulation Studies

Research by Kaya et al. (2016) on piperidine derivatives, including those similar to the queried compound, investigated their adsorption and corrosion inhibition properties on iron surfaces. This study underscores the potential application of these compounds in protecting metals from corrosion, valuable in various industrial settings (Kaya et al., 2016).

Antioxidant and Enzyme Inhibition

Sulphonamides with 1,3,5-Triazine Motifs

A series of benzenesulfonamides incorporating triazine moieties demonstrated moderate antioxidant activities and significant inhibitory effects against enzymes relevant to diseases like Alzheimer's and Parkinson's. This research, conducted by Lolak et al. (2020), highlights the therapeutic potential of such compounds in treating neurodegenerative and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Antimicrobial Activity

Sulfanilamide-Derived 1,2,3-Triazoles

A study by Wang, Wan, and Zhou (2010) synthesized sulfanilamide-derived triazole compounds and evaluated their antibacterial and antifungal activities. This research indicates that certain derivatives possess promising antibacterial potency, suggesting potential applications in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).

Mécanisme D'action

Target of action

The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds . Compounds containing a 1,2,3-triazole ring have been found to bind with high affinity to multiple receptors , suggesting that “3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide” might interact with multiple targets in the body.

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of biological activities exhibited by 1,2,3-triazole compounds , it’s likely that “3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide” could interact with multiple pathways.

Pharmacokinetics

Many 1,2,3-triazole compounds are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .

Result of action

Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the wide range of biological activities exhibited by 1,2,3-triazole compounds , it’s likely that “3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide” could have multiple effects at the molecular and cellular level.

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-14-3-2-4-16(13-14)26(24,25)19-8-5-17(23)21-10-6-15(7-11-21)22-12-9-18-20-22/h2-4,9,12-13,15,19H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZNPGJVKSXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)

![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)

![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)